

protocol for dissolving GSK2945 hydrochloride for experiments

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Compound of Interest

Compound Name: GSK2945 hydrochloride

Cat. No.: B8084197

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Application Notes and Protocols for GSK2945 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2945 hydrochloride is a potent and specific antagonist of the nuclear receptor Rev-erb α , a key component of the circadian clock machinery. By modulating the activity of Rev-erb α , **GSK2945 hydrochloride** has emerged as a valuable tool for investigating the roles of the circadian rhythm in various physiological and pathophysiological processes, including metabolism and inflammation. These application notes provide detailed protocols for the dissolution, in vitro, and in vivo use of **GSK2945 hydrochloride**, along with data on its physicochemical properties and a description of its mechanism of action.

Physicochemical Properties and Solubility

GSK2945 hydrochloride is a tertiary amine with the following molecular details:

Property	Value
Molecular Formula	C ₂₀ H ₁₉ Cl ₃ N ₂ O ₂ S
Molecular Weight	457.79 g/mol
CAS Number	1438071-12-5 (free base)

Solubility Data

GSK2945 hydrochloride exhibits limited solubility in aqueous solutions but is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in anhydrous DMSO.

Solvent	Concentration	Notes
DMSO	≥ 20.83 mg/mL (≥ 45.50 mM)	Requires sonication for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as the solvent is hygroscopic.
Ethanol	Data not available	Expected to have lower solubility than in DMSO. Empirical determination is recommended.
Water / PBS	Poorly soluble	Not recommended for preparing stock solutions.

Storage and Stability

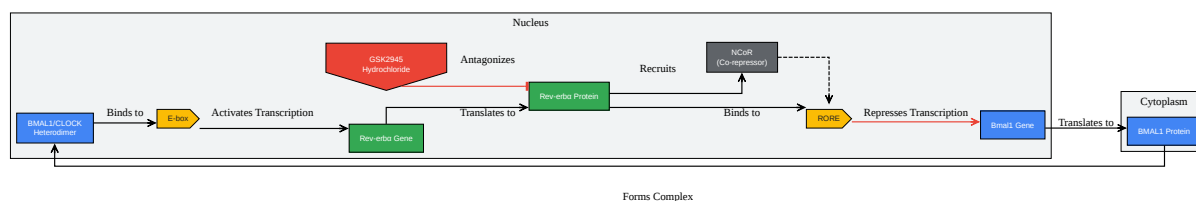
Proper storage of **GSK2945 hydrochloride** in both solid and solution forms is critical to maintain its activity and ensure experimental reproducibility.

Form	Storage Temperature	Stability	Notes
Solid Powder	-20°C	Up to 3 years	Store in a dry, dark place.
DMSO Stock Solution	-80°C	Up to 1 year	Aliquot to avoid repeated freeze-thaw cycles.
-20°C	Up to 1 month	For shorter-term storage.	
Working Solutions in Aqueous Media	37°C (in incubator)	Stability not fully characterized	It is recommended to prepare fresh dilutions for each experiment. For experiments longer than 24 hours, consider refreshing the media with a freshly diluted compound.

Mechanism of Action: Antagonism of Rev-erb α Signaling

GSK2945 hydrochloride functions as an antagonist of the nuclear receptor Rev-erb α . Rev-erb α is a transcriptional repressor that plays a crucial role in the negative feedback loop of the core circadian clock. It achieves this by binding to Rev-erb response elements (ROREs) in the promoter regions of target genes, including the core clock component Bmal1. Upon binding, Rev-erb α recruits co-repressors, such as nuclear receptor co-repressor 1 (NCoR), leading to the suppression of gene transcription.

GSK2945 hydrochloride acts by preventing the recruitment of co-repressors to Rev-erb α , thereby relieving the transcriptional repression of Rev-erb α target genes. This leads to an increase in the expression of genes like Bmal1. The EC₅₀ values for **GSK2945 hydrochloride** antagonism of mouse and human Rev-erb α are 21.5 μ M and 20.8 μ M, respectively.[1]



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Figure 1. Simplified signaling pathway of Rev-erbα and the antagonistic action of **GSK2945 hydrochloride**.

Experimental Protocols

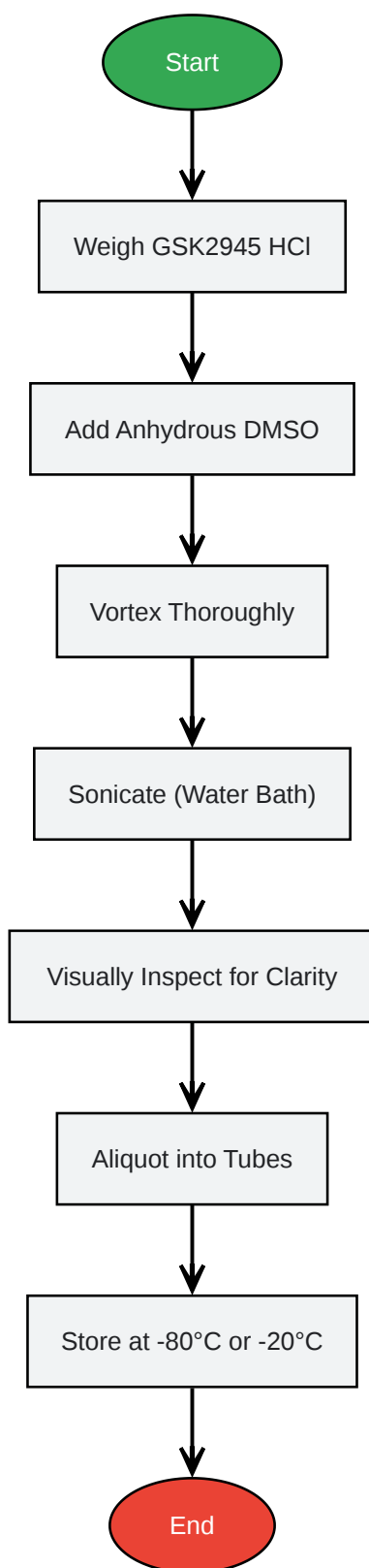
Preparation of Stock Solutions

Materials:

- **GSK2945 hydrochloride** (solid powder)
- Anhydrous dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (water bath)

Protocol:

- Equilibrate the **GSK2945 hydrochloride** vial to room temperature before opening to prevent moisture condensation.
- Weigh the desired amount of **GSK2945 hydrochloride** in a sterile tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20.83 mg/mL for a 45.50 mM stock).
- Vortex the solution thoroughly for 1-2 minutes.
- Sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution.
- Visually inspect the solution to confirm that no particulates are present.
- Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.



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Figure 2. Workflow for the preparation of **GSK2945 hydrochloride** stock solution.

In Vitro Assay: Bmal1-Luciferase Reporter Assay

This protocol describes how to assess the antagonist activity of **GSK2945 hydrochloride** on Rev-erb α using a luciferase reporter assay in a cell line such as U2OS or HEK293.

Materials:

- U2OS or HEK293 cells
- Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
- Bmal1 promoter-luciferase reporter plasmid (Bmal1-Luc)
- Rev-erb α expression plasmid (optional, to enhance the signal)
- Transfection reagent
- **GSK2945 hydrochloride** DMSO stock solution
- Luciferase assay reagent
- White, clear-bottom 96-well plates
- Luminometer

Protocol:

- Cell Seeding: Seed U2OS or HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Transfection: Co-transfect the cells with the Bmal1-Luc reporter plasmid (and optionally a Rev-erb α expression plasmid) using a suitable transfection reagent according to the manufacturer's protocol. A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be included for normalization.
- Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.

- **Compound Treatment:** Prepare serial dilutions of **GSK2945 hydrochloride** in cell culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.1%). Replace the medium in the wells with the medium containing different concentrations of **GSK2945 hydrochloride**. Include a vehicle control (DMSO only).
- **Incubation:** Incubate the treated cells for another 18-24 hours.
- **Luciferase Assay:** Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.
- **Data Analysis:** Normalize the firefly luciferase signal to the Renilla luciferase signal (if used). Plot the normalized luciferase activity against the concentration of **GSK2945 hydrochloride** to determine the EC₅₀.

In Vivo Administration

GSK2945 hydrochloride can be administered to animal models through various routes, including intraperitoneal (IP) injection and oral gavage. The following are example vehicle formulations.

4.3.1. Formulation for Intraperitoneal (IP) Injection or Oral Gavage (Suspension)

This formulation results in a suspended solution.

Component	Percentage	Example for 1 mL
DMSO	10%	100 µL
20% SBE-β-CD in Saline	90%	900 µL
Solubility	~2.08 mg/mL	

Protocol:

- Prepare a 20.8 mg/mL stock solution of **GSK2945 hydrochloride** in DMSO.
- In a sterile tube, add 900 µL of 20% SBE-β-CD in saline.

- While vortexing the SBE- β -CD solution, slowly add 100 μ L of the **GSK2945 hydrochloride** DMSO stock solution.
- Sonicate the resulting suspension to ensure homogeneity before administration.

4.3.2. Formulation for Oral Gavage (Clear Solution)

This formulation results in a clear solution.

Component	Percentage	Example for 1 mL
DMSO	10%	100 μ L
Corn Oil	90%	900 μ L
Solubility	≥ 2.08 mg/mL	

Protocol:

- Prepare a 20.8 mg/mL stock solution of **GSK2945 hydrochloride** in DMSO.
- In a sterile tube, add 900 μ L of corn oil.
- Add 100 μ L of the **GSK2945 hydrochloride** DMSO stock solution to the corn oil.
- Vortex thoroughly to obtain a clear solution.

Note on In Vivo Dosing: A previously reported dosing regimen for mice is 10 mg/kg administered via intraperitoneal injection twice daily.^[1] The optimal dose and administration route should be determined empirically for each specific animal model and experimental design.

Troubleshooting

- Precipitation in Aqueous Media: **GSK2945 hydrochloride** has low aqueous solubility. When diluting the DMSO stock solution into cell culture media or aqueous buffers, add the stock solution dropwise while vortexing or swirling to ensure rapid dispersion. Pre-warming the

aqueous solution to 37°C can also improve solubility. If precipitation persists, consider lowering the final concentration.

- **Inconsistent In Vitro Results:** This may be due to the instability of the compound in the cell culture medium over long incubation periods. It is advisable to prepare fresh dilutions for each experiment and minimize the pre-incubation time of the compound in the medium before adding it to the cells.
- **Variable In Vivo Efficacy:** Ensure the dosing solution is homogenous, especially if it is a suspension. Sonicate the suspension immediately before each administration.

Conclusion

GSK2945 hydrochloride is a critical research tool for elucidating the functions of Rev-erb α and the broader implications of the circadian clock in health and disease. Adherence to the proper dissolution, storage, and experimental protocols outlined in these application notes will help ensure the generation of reliable and reproducible data.

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References

- 1. medchemexpress.com [medchemexpress.com]
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